molecular formula C17H14N2O2 B5849544 3-PHENOXY-5-(3-PYRIDYLOXY)ANILINE

3-PHENOXY-5-(3-PYRIDYLOXY)ANILINE

Cat. No.: B5849544
M. Wt: 278.30 g/mol
InChI Key: IBAYYEJJCOXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxy-5-(3-pyridyloxy)aniline is an organic compound that features both phenoxy and pyridyloxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-5-(3-pyridyloxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-5-(3-pyridyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or N-oxides

    Reduction: Formation of amines or hydroxylamines

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)

Major Products

    Oxidation: Quinones or N-oxides

    Reduction: Amines or hydroxylamines

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 3-phenoxy-5-(3-pyridyloxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxy-5-(3-pyridyloxy)aniline is unique due to its specific combination of phenoxy and pyridyloxy groups attached to an aniline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenoxy-5-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-13-9-16(20-14-5-2-1-3-6-14)11-17(10-13)21-15-7-4-8-19-12-15/h1-12H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYYEJJCOXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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